molecular formula C16H23NO3S B5489152 N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide

N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide

Cat. No. B5489152
M. Wt: 309.4 g/mol
InChI Key: GFOIJDHMCPNIBN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclopentanecarboxamide group, a propyl group, and a 4-(methylsulfonyl)phenyl group . The methylsulfonyl group is a common functional group in organic chemistry, known for its sulfonyl functional group and is the simplest of the sulfones .

Safety and Hazards

The safety data sheet for a similar compound, 4-[(methylsulfonyl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new compounds with antimicrobial and anti-inflammatory activities is a significant area of research. Compounds with similar functional groups have shown promising results, suggesting that “N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide” could also have potential applications in this area .

properties

IUPAC Name

N-[1-(4-methylsulfonylphenyl)propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-3-15(17-16(18)13-6-4-5-7-13)12-8-10-14(11-9-12)21(2,19)20/h8-11,13,15H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIJDHMCPNIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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